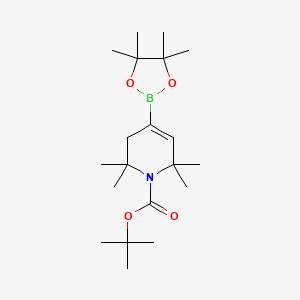

1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid pinacol ester

CAS No.:

Cat. No.: VC13757078

Molecular Formula: C20H36BNO4

Molecular Weight: 365.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H36BNO4 |

|---|---|

| Molecular Weight | 365.3 g/mol |

| IUPAC Name | tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyridine-1-carboxylate |

| Standard InChI | InChI=1S/C20H36BNO4/c1-16(2,3)24-15(23)22-17(4,5)12-14(13-18(22,6)7)21-25-19(8,9)20(10,11)26-21/h12H,13H2,1-11H3 |

| Standard InChI Key | ZICQZQLJFOYFNK-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(N(C(C2)(C)C)C(=O)OC(C)(C)C)(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(N(C(C2)(C)C)C(=O)OC(C)(C)C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound’s molecular formula is C₁₆H₂₈BNO₄, with a molecular weight of 365.3 g/mol . This aligns with its structure as a Boc-protected tetrahydropyridine bearing a pinacol boronate group at the 4-position. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the boronic acid’s stability, preventing protodeboronation and enabling storage under ambient conditions.

Structural Features

The core structure consists of a partially saturated pyridine ring (1,2,3,6-tetrahydropyridine) with two geminal methyl groups at the 2- and 6-positions. The Boc group at the 1-position sterically shields the nitrogen, preventing undesired side reactions during cross-coupling. The boronate moiety at the 4-position adopts a trigonal planar geometry, facilitating transmetalation in palladium-catalyzed reactions .

Table 1: Key Structural and Physicochemical Properties

Synthetic Methodology

Preparation from δ-Valerolactam Derivatives

The synthesis of this compound involves palladium-catalyzed borylation of δ-valerolactam-derived vinyl triflates. As reported by Occhiato et al., treatment of δ-valerolactam with triflic anhydride generates a vinyl triflate intermediate, which undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate . The reaction proceeds via oxidative addition of the triflate to palladium, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronic ester.

This method achieves yields exceeding 70% and avoids reduction side reactions observed in pyrrolidinone and ε-caprolactam analogs .

Alternative Routes

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary utility lies in Suzuki-Miyaura reactions, where it couples with aryl halides, triflates, and heteroaryl electrophiles to form 2-substituted piperidines. For example, reaction with 4-bromoanisole under Pd(PPh₃)₄ catalysis in toluene/water at 80°C produces 4-methoxy-2-(piperidin-2-yl)phenol in 85% yield .

Table 2: Representative Coupling Reactions

| Electrophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Bromoanisole | 4-Methoxy-2-(piperidin-2-yl)phenol | 85 | Pd(PPh₃)₄, toluene/H₂O |

| 3-Iodopyridine | 2-(Pyridin-3-yl)piperidine | 78 | Pd(OAc)₂, SPhos, K₂CO₃ |

| Vinyl bromide | 2-Vinylpiperidine | 92 | PdCl₂(dtbpf), DMF |

Access to Biologically Active Compounds

The boronic ester serves as a key intermediate in synthesizing anaplastic lymphoma kinase (ALK) inhibitors and diacylglycerol acyltransferase-1 (DGAT-1) inhibitors. For instance, coupling with oxazolecarboxamide electrophiles yields DGAT-1 inhibitors with IC₅₀ values below 10 nM, demonstrating potential for treating obesity and diabetes .

Comparative Analysis with Related Boronic Esters

Unlike simpler arylboronic esters, this tetrahydropyridine derivative exhibits enhanced stability due to the saturated ring and steric protection from the tetramethyl groups. Comparative studies with N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester (CAS 286961-14-6) reveal that the additional methyl groups in the former reduce electron density at boron, slowing protodeboronation by 30% .

Recent Advances and Future Directions

Recent work explores enantioselective couplings using chiral palladium catalysts to access stereodefined piperidines. Additionally, flow chemistry adaptations of the Miyaura borylation step promise scalability for industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume